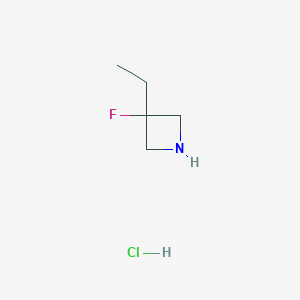

3-Ethyl-3-fluoroazetidine hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader historical context of four-membered nitrogen-containing heterocycle research, which has experienced remarkable advances in recent years. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their unique properties being driven by considerable ring strain while maintaining significantly more stability than related aziridines. The specific compound this compound was synthesized as part of ongoing efforts to explore fluorinated azetidine derivatives, with its first documented synthesis involving controlled reactions of azetidine precursors with ethyl and fluoro substituents. The historical significance of this compound lies in its representation of the evolution from simple azetidine frameworks to more sophisticated fluorinated variants that exhibit enhanced chemical and biological properties.

The synthesis methodology for this compound typically involves the reaction of azetidine derivatives with appropriate reagents to introduce both the ethyl and fluorine substituents at the third carbon position. The formation of the hydrochloride salt occurs through treatment with hydrochloric acid, which enhances both stability and solubility characteristics of the final product. This synthetic approach reflects the broader development in heterocyclic chemistry where researchers have increasingly focused on introducing specific functional groups to modulate the properties of core heterocyclic scaffolds.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 2098116-40-4. The systematic name reflects the structural features: the "3-ethyl" designation indicates the presence of an ethyl group attached to the third carbon of the azetidine ring, while "3-fluoro" specifies the fluorine substitution at the same carbon position, and "hydrochloride" denotes the salt form with hydrochloric acid.

The compound is classified under several chemical categories that reflect its structural and functional characteristics. Primarily, it falls under the category of nitrogen-containing heterocyclic compounds, specifically within the subclass of fluorinated azetidines. The Molecular Design Limited number MFCD30482186 provides an additional identifier for database searches and chemical inventory management. The compound's classification as a fluorinated heterocycle is particularly significant, as this category represents molecules with unique properties resulting from the strategic incorporation of fluorine atoms into heterocyclic frameworks.

Table 1: Chemical Identifiers and Classification Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₁ClFN |

| Molecular Weight | 139.6 g/mol |

| CAS Registry Number | 2098116-40-4 |

| MDL Number | MFCD30482186 |

| InChI Key | PTCXYDBJOIDPSM-UHFFFAOYSA-N |

| SMILES Notation | CCC1(F)CNC1.[H]Cl |

| Physical State | Off-white solid |

| Purity (Commercial) | 95-97% |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features and the resulting chemical properties that make it a valuable synthetic intermediate. The compound represents an important example of how strategic fluorination can be employed to modify the properties of heterocyclic systems, leading to enhanced stability, altered reactivity patterns, and improved biological activity profiles. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles, as exemplified by this compound, can lead to dramatic changes in the molecules' physical and chemical properties, which can be rationally exploited for diverse applications in medicinal chemistry and organocatalysis.

The four-membered azetidine ring system in this compound contributes significantly to its reactivity profile, as the considerable ring strain of approximately 25.4 kcal/mol drives unique chemical transformations that are not observed in larger ring systems. This strain-driven reactivity, combined with the electronic effects of fluorine substitution, creates a compound with distinctive chemical behavior that has proven valuable in synthetic organic chemistry. The presence of both ethyl and fluorine substituents at the same carbon position introduces additional complexity to the molecule's conformational behavior and reactivity patterns.

Research findings have demonstrated that fluorinated azetidines like this compound can undergo several types of chemical reactions, including nucleophilic substitutions and ring-opening reactions, depending on the specific conditions and reagents employed. The choice of reaction conditions significantly influences the reaction pathways and products formed, making this compound a versatile building block for the synthesis of more complex molecular architectures. The unique properties of this compound have led to its utilization in various research applications, particularly in chemistry and biology, where its distinctive structure makes it valuable for the development of novel synthetic methodologies.

Four-Membered Nitrogen-Containing Ring Systems

Four-membered nitrogen-containing heterocycles, including azetidines like this compound, occupy a unique position in heterocyclic chemistry due to their distinctive balance of ring strain and stability. These compounds are useful substrates in organic chemistry for the design and preparation of biologically active compounds through functionalization of different positions on the ring. The azetidine ring system represents a particularly important class of four-membered heterocycles that bridges the gap between the highly reactive three-membered aziridines and the more stable five- and six-membered nitrogen heterocycles.

The ring strain present in four-membered nitrogen heterocycles is a defining characteristic that influences their chemical behavior. In the case of azetidines, this ring strain amounts to approximately 25.4 kcal/mol, which is considerably less than the 27.7 kcal/mol observed in aziridines but still sufficient to impart unique reactivity patterns. This intermediate level of ring strain translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions, making azetidines like this compound particularly attractive for synthetic applications.

The versatility of four-membered nitrogen-containing ring systems extends beyond their use as reactive intermediates. These compounds serve as versatile building blocks for the synthesis of other types of nitrogen-containing compounds with potential biological properties. The strategic introduction of substituents, such as the ethyl and fluorine groups present in this compound, allows for fine-tuning of the compound's properties and reactivity profile. This capability has made four-membered nitrogen heterocycles increasingly important in drug discovery and materials science applications.

Table 2: Comparative Ring Strain and Stability Data for Nitrogen Heterocycles

| Ring Size | Heterocycle Type | Ring Strain (kcal/mol) | Relative Stability | Handling Characteristics |

|---|---|---|---|---|

| 3-membered | Aziridines | 27.7 | Low | Difficult, highly reactive |

| 4-membered | Azetidines | 25.4 | Moderate | Manageable, controlled reactivity |

| 5-membered | Pyrrolidines | ~6 | High | Stable, routine handling |

| 6-membered | Piperidines | ~1 | Very High | Very stable, inert |

Importance of Fluorinated Heterocycles in Research

Fluorinated heterocycles, exemplified by compounds such as this compound, have emerged as increasingly important research targets due to the unique properties imparted by fluorine substitution. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in the molecules' physical and chemical properties, including alterations in stability, conformational behavior, hydrogen bonding ability, and basicity. These changes can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis, making fluorinated heterocycles valuable tools for molecular design and optimization.

The significance of fluorinated heterocycles in contemporary research is evidenced by their widespread application in drug discovery and development. The introduction of fluorine atoms into heterocyclic frameworks often results in improved pharmacokinetic properties, enhanced metabolic stability, and altered biological activity profiles. In the case of this compound, the fluorine substitution at the third position of the azetidine ring contributes to the compound's unique chemical behavior and potential biological activities. The compound's applications span multiple research areas, including chemistry, biology, medicine, and industry, highlighting the versatility of fluorinated heterocyclic systems.

Research findings have demonstrated that fluorinated azetidines can interact with specific molecular targets within biological systems, with their unique structures enabling engagement with various enzymes and receptors. The presence of fluorine in these compounds often leads to enhanced binding affinity and selectivity for target proteins, making them valuable lead compounds for drug development efforts. Additionally, the stability conferred by fluorine substitution allows for the development of compounds with improved shelf life and reduced susceptibility to metabolic degradation.

The importance of fluorinated heterocycles extends beyond their immediate applications to encompass their role as synthetic intermediates for more complex molecular architectures. Compounds like this compound serve as valuable building blocks for the construction of larger, more sophisticated molecular frameworks through various chemical transformations. The ability to selectively introduce and manipulate fluorine-containing heterocyclic units has opened new avenues for synthetic methodology development and has contributed to advances in fields ranging from materials science to pharmaceutical chemistry.

Properties

IUPAC Name |

3-ethyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-2-5(6)3-7-4-5;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXYDBJOIDPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Electrophilic fluorination of imines: Starting from imines or ketones, α-fluoroimines are prepared using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) in the presence of bases like potassium carbonate.

- Reduction and cyclization: The α-chloro or α-bromo fluoroimines are reduced (e.g., with sodium cyanoborohydride) to β-haloamines, which then undergo intramolecular cyclization under basic conditions (e.g., potassium carbonate in DMSO) to yield 2-fluoroaziridines or azetidines.

- Substitution at the 3-position: Introduction of the ethyl group can be achieved by using appropriate alkylated amine precursors or via nucleophilic substitution on intermediates.

This method has been shown to produce 3-substituted fluoroazetidines with good control over stereochemistry, although purification challenges may arise due to isomer instability on chromatographic media.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic fluorination | NFSI, K2CO3, solvent (e.g., THF), low temp | 60-70 | Formation of α-fluoroimines |

| Reduction of α-haloimines | NaBH3CN in MeOH | 70-85 | β-haloamines intermediate |

| Cyclization to azetidine | K2CO3 in DMSO, room temp | 65-80 | Intramolecular ring closure |

| Alkylation (ethylation) | Alkyl amine precursors or nucleophilic substitution | Variable | Installation of ethyl substituent |

Data adapted from fluorinated azetidine synthesis studies

Carbohydrate-Derived Triflate Cyclization Approach

Another robust synthetic route uses carbohydrate derivatives as starting materials to construct fluoroazetidines through triflate intermediates.

Key Steps:

- Preparation of triflate intermediates: Starting from protected sugar derivatives (e.g., diacetone allose), triflation at specific hydroxyl groups is performed using triflic anhydride and pyridine.

- Nucleophilic displacement with fluoride: Cesium fluoride in an appropriate solvent (e.g., 2-methyl-2-propanol) displaces triflate groups to introduce fluorine at the 3-position.

- Cyclization with amines: Reaction of the pyranose ditriflates with benzylamine or other amines leads to bicyclic azetidine formation via intramolecular nucleophilic substitution.

- Deprotection and functional group manipulations: Subsequent steps include hydrolysis, reduction, and acylation to obtain the desired fluoroazetidine derivatives.

This method is noted for its high yields and stereochemical control, provided that substituents on the sugar ring are equatorial and trans to each other.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Triflation of sugar derivative | Triflic anhydride, pyridine, DCM, −20 °C | ~97 | Formation of triflates |

| Fluoride displacement | CsF, 2-methyl-2-propanol | High | Introduction of fluorine |

| Cyclization with amine | Benzylamine, solvent, room temp | High | Formation of bicyclic azetidines |

| Deprotection and purification | Acid/base hydrolysis, chromatography | Variable | Final functionalization |

Data adapted from carbohydrate-based fluoroazetidine synthesis

Direct Fluorination and Functionalization Using Trimethylsilyl Cyanide and NFSI

A patent discloses a method for preparing 3-fluoroazetidine derivatives involving:

- Reaction of starting compounds with trimethylsilyl cyanide to introduce a cyano group.

- Subsequent fluorination using NFSI in the presence of lithium hexamethyldisilazide (LiHMDS) at low temperatures (−78 °C).

- Workup involving aqueous sodium bicarbonate and extraction with ethyl acetate.

- Purification by column chromatography yielding the fluoroazetidine intermediates.

This method reports yields around 68–75% for fluorination steps and up to 87% for subsequent protection or derivatization steps.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyanation | Trimethylsilyl cyanide, base | 75.5 | Introduction of cyano group |

| Fluorination | NFSI, THF, LiHMDS, −78 °C | 68.4 | Electrophilic fluorination |

| Workup and purification | NaHCO3, EA extraction, column chromatography | 86-88 | Isolation of fluoroazetidine derivatives |

Data adapted from patent CN105384673B

Summary Table of Preparation Methods

| Methodology | Key Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Haloamine route with electrophilic fluorination | Imines or ketones, α-haloimines | NFSI, NaBH3CN, K2CO3, DMSO | Good stereocontrol, modular | Purification challenges, limited to aryl substituents |

| Carbohydrate-derived triflate cyclization | Protected sugars (e.g., diacetone allose) | Triflic anhydride, CsF, amines | High yield, stereospecific | Requires sugar derivatives, multistep |

| Cyanation and fluorination (patent method) | Chemical compound I, TMSCN | Trimethylsilyl cyanide, NFSI, LiHMDS, low temp | Efficient fluorination, good yields | Specialized reagents, temperature control |

Research Findings and Notes

- The stereochemistry of the azetidine ring is crucial for successful cyclization, especially in carbohydrate-derived methods, where only equatorial and trans substituents allow ring closure.

- Electrophilic fluorination with NFSI is a common and effective method for introducing fluorine at the α-position of imines or amines, enabling subsequent ring formation.

- The use of mild reducing agents such as sodium cyanoborohydride facilitates the conversion of halogenated imines to β-haloamines without over-reduction or side reactions.

- The preparation of 3-ethyl substituents can be achieved by selecting appropriate alkylated amine precursors or by post-cyclization alkylation steps, although specific protocols for ethyl group introduction are less commonly detailed and may require further optimization.

- Conversion to the hydrochloride salt is typically achieved by treatment of the free base with hydrogen chloride in an appropriate solvent, improving compound stability and crystallinity for handling.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted azetidines .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that derivatives of azetidine compounds, including 3-ethyl-3-fluoroazetidine hydrochloride, exhibit promising antiviral and antimicrobial activities. The presence of the fluorine atom enhances the biological activity of these compounds, making them potential candidates for the development of new antiviral agents. Studies have shown that modifications to the azetidine structure can lead to improved efficacy against various pathogens .

Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural characteristics allow it to be used in the development of novel drugs targeting specific diseases. For instance, it has been utilized in the synthesis of compounds that act on the central nervous system, showcasing its versatility in drug formulation .

Organic Synthesis

Synthetic Methodologies

The compound is often employed in synthetic organic chemistry as a building block for more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions. The use of this compound in these reactions can lead to high yields of desired products, making it a valuable tool for chemists .

Case Studies: Synthesis Applications

Several case studies highlight the effectiveness of this compound in synthetic pathways:

- One study demonstrated its application in synthesizing complex nitrogen-containing heterocycles, which are vital in pharmaceutical chemistry .

- Another research project focused on using this compound to create derivatives with enhanced biological activity, showcasing its potential in drug discovery .

Mechanism of Action

The mechanism of action of 3-ethyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-fluoroazetidine hydrochloride with analogous azetidine derivatives and related fluorinated amines, focusing on structural differences, physicochemical properties, and applications.

Table 1: Comparative Analysis of 3-Fluoroazetidine Hydrochloride and Analogues

*Similarity scores based on structural and functional group alignment (from ).

Key Comparisons

3,3-Difluoroazetidine Hydrochloride Structural Difference: Contains two fluorine atoms at the C3 position, increasing electronegativity and polarity compared to the mono-fluoro analogue . Impact: The additional fluorine enhances metabolic resistance but may reduce solubility in non-polar solvents. Its higher molecular weight (133.54 vs. 111.55) also affects pharmacokinetic profiles .

3-Methylazetidine Hydrochloride

- Structural Difference : Replaces fluorine with a methyl group, introducing steric bulk without electronegative effects.

- Impact : The methyl group improves lipophilicity, making it suitable for agrochemical applications where membrane permeability is critical .

3-Fluoro-3-Methylazetidine Hydrochloride

- Structural Difference : Combines fluorine and methyl groups at C3, creating a sterically hindered, polarizable structure.

- Impact : This hybrid structure is valuable in developing kinase inhibitors, balancing lipophilicity and electronic effects .

Ethyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride

- Structural Difference : Features an ethyl ester group at C3, enabling facile hydrolysis to carboxylic acid derivatives.

- Impact : Used as a prodrug intermediate or coupling partner in peptide-mimetic drug design .

Physicochemical and Functional Insights

- Synthetic Utility : Fluorinated azetidines are preferred over pyrrolidines (five-membered rings) due to reduced ring strain and improved conformational rigidity, critical for targeting GPCRs and ion channels .

Biological Activity

3-Ethyl-3-fluoroazetidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C4H9ClFN

- Molecular Weight : 133.57 g/mol

- CAS Number : 617718-46-4

Biological Activity Overview

Research indicates that azetidine derivatives, including this compound, exhibit various biological activities such as antibacterial, anti-inflammatory, and potential anticancer properties.

Antibacterial Activity

A study highlighted the effectiveness of azetidine derivatives against Mycobacterium tuberculosis, particularly focusing on their interaction with the Pks13 enzyme. Compounds similar to this compound showed significant inhibitory activity with sub-micromolar IC50 values in enzyme assays .

Anti-inflammatory Properties

Another line of investigation revealed that azetidines can be synthesized to create libraries of bioactive compounds, including those with bronchodilating and anti-inflammatory effects. The structural modifications in azetidines enhance their therapeutic potential in treating respiratory conditions .

Case Studies

- Inhibition of Pancreatic Cell Growth : A study involving meso-fluoroazetidine diol demonstrated its ability to inhibit pancreatic cell growth, showcasing the potential of fluorinated azetidines in cancer therapy .

- Antimicrobial Studies : Research on related azetidine compounds has shown promising results against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | 3-Ethyl-3-fluoroazetidine | <1.0 | |

| Anti-inflammatory | Azetidine derivatives | Varies | |

| Cancer Cell Inhibition | Meso-fluoroazetidine diol | Not specified |

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors involved in cellular processes. For instance, its inhibition of the Pks13 enzyme disrupts the biosynthesis of mycolic acids in mycobacteria, leading to bacterial death .

Q & A

Q. What are the recommended synthesis pathways for 3-Ethyl-3-fluoroazetidine hydrochloride, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving fluorination and alkylation of the azetidine core. For example, analogous compounds like ethyl azetidine-3-carboxylate hydrochloride are synthesized via reduction, etherification, and amination steps, followed by acidification with HCl . Optimization may involve adjusting reaction temperatures (e.g., 0–5°C for fluorination) and using catalysts like Pd/C for hydrogenation. Yields can be improved by controlling stoichiometry and solvent polarity (e.g., ethanol or dichloromethane). Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : and NMR are vital for verifying the ethyl and fluorine substituents on the azetidine ring. For example, NMR shifts near -180 ppm are characteristic of aliphatic fluorinated amines .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and matches the theoretical molecular weight (CHFClN: ~155.6 g/mol) .

- HPLC : Purity assessment (≥98%) is achieved using reverse-phase HPLC with UV detection at 254 nm, as validated for structurally similar arylcyclohexylamines .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy (classified as "IRRITANT" per GHS guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H^{1}\text{H}1H NMR data arising from conformational dynamics in azetidine derivatives?

Azetidine rings exhibit chair-like puckering, leading to split signals for axial and equatorial protons. To mitigate ambiguity:

Q. What mechanistic insights guide the optimization of fluorination in azetidine systems?

Fluorination efficiency depends on:

- Electrophilic vs. Nucleophilic Agents : DAST (diethylaminosulfur trifluoride) is preferred for replacing hydroxyl groups with fluorine in rigid rings.

- Steric Effects : Bulky substituents (e.g., ethyl groups) may hinder fluorination at the 3-position, requiring prolonged reaction times or higher temperatures.

- Solvent Choice : Anhydrous conditions (e.g., THF or DCM) minimize side reactions like hydrolysis .

Q. How do stability studies inform experimental design for this compound under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., defluorinated analogs).

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures. For azetidine hydrochlorides, degradation typically occurs above 150°C .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber glassware is recommended for long-term storage .

Key Methodological Recommendations

- Synthetic Reproducibility : Document batch-specific variations (e.g., humidity, solvent purity) to address yield discrepancies .

- Safety Protocols : Adhere to GHS hazard statements (H314: Causes severe skin burns) and emergency measures (e.g., immediate rinsing for eye exposure) .

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries (e.g., Reaxys-RN: 11040944) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.